Methyl beta-eleostearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl beta-eleostearate is a methyl ester derivative of eleostearic acid, a conjugated triene fatty acid. It is commonly found in tung oil, which is derived from the seeds of the tung tree (Vernicia fordii). This compound is known for its unique chemical structure, which includes three conjugated double bonds, making it a subject of interest in various fields of research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl beta-eleostearate can be synthesized through the esterification of eleostearic acid with methanol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation .
Industrial Production Methods
In industrial settings, this compound is produced from tung oil. The oil undergoes transesterification with methanol in the presence of a base catalyst, such as sodium methoxide. This process converts the triglycerides in tung oil into methyl esters, including this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl beta-eleostearate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides and other oxygenated derivatives.
Polymerization: It can undergo thermal polymerization to form cyclic monomers and polymers.
Cyclization: Under mild thermal conditions, this compound can cyclize to form 1,2-dialkyl-3,5-cyclohexadiene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Polymerization: Thermal polymerization is typically carried out at elevated temperatures (around 250°C) without the need for additional reagents.
Cyclization: Cyclization reactions are conducted under mild thermal conditions, often in the presence of a solvent such as ethanol.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Polymerization: Cyclic monomers and polymers.
Cyclization: 1,2-dialkyl-3,5-cyclohexadiene.
Scientific Research Applications
Methyl beta-eleostearate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various polymers and cyclic compounds.
Medicine: Research is ongoing to investigate its potential anti-inflammatory and anti-cancer properties due to its unique chemical structure.
Industry: It is used in the production of environmentally friendly plasticizers and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl beta-eleostearate is primarily related to its ability to undergo polymerization and cyclization reactions. The conjugated double bonds in its structure allow it to participate in Diels-Alder reactions, leading to the formation of cyclic compounds. These reactions are facilitated by the presence of specific catalysts and thermal conditions .
Comparison with Similar Compounds
Similar Compounds
Methyl alpha-eleostearate: Another isomer of eleostearic acid with different double bond configurations.
Methyl linolenate: A methyl ester of linolenic acid, which has a similar structure but different reactivity due to the absence of conjugated double bonds.
Uniqueness
Methyl beta-eleostearate is unique due to its conjugated triene structure, which imparts distinct chemical reactivity compared to other fatty acid methyl esters. This structure allows it to undergo specific polymerization and cyclization reactions that are not possible with non-conjugated fatty acid esters .
Properties
CAS No. |
4238-03-3 |
---|---|
Molecular Formula |
C19H32O2 |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
methyl (9E,11E,13E)-octadeca-9,11,13-trienoate |
InChI |
InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10+ |
InChI Key |
KOJYENXGDXRGDK-OBWVEWQSSA-N |
Isomeric SMILES |
CCCC/C=C/C=C/C=C/CCCCCCCC(=O)OC |
Canonical SMILES |
CCCCC=CC=CC=CCCCCCCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.